molecular formula C18H15ClN4O3 B11548876 (4E)-2-(3-chlorophenyl)-5-methyl-4-{[(4-methyl-2-nitrophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(3-chlorophenyl)-5-methyl-4-{[(4-methyl-2-nitrophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11548876
M. Wt: 370.8 g/mol
InChI Key: AXOLZVBGRQYOCL-UHFFFAOYSA-N
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Description

The compound (4E)-1-(3-CHLOROPHENYL)-3-METHYL-4-{[(4-METHYL-2-NITROPHENYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic molecule with potential applications in various fields of chemistry and biology. It features a pyrazolone core, which is known for its diverse biological activities, and is substituted with chlorophenyl, methyl, and nitrophenyl groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(3-CHLOROPHENYL)-3-METHYL-4-{[(4-METHYL-2-NITROPHENYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 4-methyl-2-nitroaniline to form an intermediate Schiff base, which is then cyclized with methyl acetoacetate under acidic conditions to yield the final pyrazolone derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization and chromatography. The choice of solvents, catalysts, and reaction conditions is critical to achieving consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound (4E)-1-(3-CHLOROPHENYL)-3-METHYL-4-{[(4-METHYL-2-NITROPHENYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be oxidized to form corresponding N-oxides.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Amino derivatives.

    Reduction: N-oxides.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a pharmacophore is investigated. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit anti-inflammatory, analgesic, or antimicrobial activities, making it a promising lead compound for new drug development.

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable for developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (4E)-1-(3-CHLOROPHENYL)-3-METHYL-4-{[(4-METHYL-2-NITROPHENYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to active sites, modulating the activity of these targets and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-methyl-4-{[(4-methylphenyl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one
  • 1-(3-Chlorophenyl)-3-methyl-4-{[(4-nitrophenyl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one

Uniqueness

Compared to similar compounds, (4E)-1-(3-CHLOROPHENYL)-3-METHYL-4-{[(4-METHYL-2-NITROPHENYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both chlorophenyl and nitrophenyl groups enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C18H15ClN4O3

Molecular Weight

370.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-methyl-4-[(4-methyl-2-nitrophenyl)iminomethyl]-1H-pyrazol-3-one

InChI

InChI=1S/C18H15ClN4O3/c1-11-6-7-16(17(8-11)23(25)26)20-10-15-12(2)21-22(18(15)24)14-5-3-4-13(19)9-14/h3-10,21H,1-2H3

InChI Key

AXOLZVBGRQYOCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=C(NN(C2=O)C3=CC(=CC=C3)Cl)C)[N+](=O)[O-]

Origin of Product

United States

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